molecular formula C6H4Cl2N2O2 B12992032 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid

3,6-Dichloro-5-methylpyridazine-4-carboxylic acid

Cat. No.: B12992032
M. Wt: 207.01 g/mol
InChI Key: BRGWVPPTANRVOU-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-methylpyridazine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H4Cl2N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid typically involves the reaction of 3,6-dichloro-5-methylpyridazine with carboxylating agents under controlled conditions. One common method is the dehydration condensation reaction of this compound with methanol to produce methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

3,6-Dichloro-5-methylpyridazine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine
  • 4,6-Dichloro-5-methylpyrimidine
  • 3-Chloro-6-methylpyridazine
  • 4,6-Dichloro-2-methylpyrimidine

Comparison: 3,6-Dichloro-5-methylpyridazine-4-carboxylic acid is unique due to its specific substitution pattern and carboxylic acid functional group. This makes it distinct from other similar compounds, which may have different substitution patterns or lack the carboxylic acid group .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

3,6-dichloro-5-methylpyridazine-4-carboxylic acid

InChI

InChI=1S/C6H4Cl2N2O2/c1-2-3(6(11)12)5(8)10-9-4(2)7/h1H3,(H,11,12)

InChI Key

BRGWVPPTANRVOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)C(=O)O

Origin of Product

United States

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